molecular formula C13H19NO5 B13899595 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid

2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B13899595
M. Wt: 269.29 g/mol
InChI Key: GYELYJDPQKBKFR-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The purity and yield of the product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
  • Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid

Uniqueness

What sets 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid apart is its unique bicyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications, where specific structural features are required .

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-8-5-4-7(6-9(8)15)10(14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)

InChI Key

GYELYJDPQKBKFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2=O

Origin of Product

United States

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